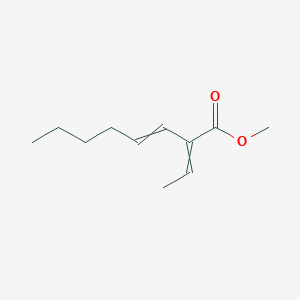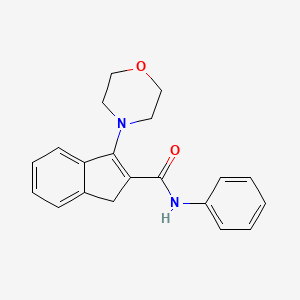
3-(Morpholin-4-yl)-N-phenyl-1H-indene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Morpholin-4-yl)-N-phenyl-1H-indene-2-carboxamide is an organic compound that belongs to the class of indene derivatives It features a morpholine ring, a phenyl group, and an indene carboxamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)-N-phenyl-1H-indene-2-carboxamide typically involves the reaction of indene-2-carboxylic acid with morpholine and aniline under specific conditions. The process may include steps such as:
Formation of Indene-2-carboxylic Acid Chloride: Indene-2-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with morpholine and aniline in the presence of a base such as triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Morpholin-4-yl)-N-phenyl-1H-indene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or phenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-(Morpholin-4-yl)-N-phenyl-1H-indene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activities, including antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-(Morpholin-4-yl)-N-phenyl-1H-indene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(Morpholin-4-yl)propane-2,3-dione 4-Allylthiosemicarbazone: Known for its antibacterial and antifungal properties.
3-(Morpholin-4-yl)phenol: Used in various chemical syntheses and biological studies.
Uniqueness
3-(Morpholin-4-yl)-N-phenyl-1H-indene-2-carboxamide is unique due to its specific indene carboxamide structure, which imparts distinct chemical and biological properties. Its combination of a morpholine ring and a phenyl group makes it a versatile compound for various applications.
Propiedades
Número CAS |
112616-18-9 |
|---|---|
Fórmula molecular |
C20H20N2O2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
3-morpholin-4-yl-N-phenyl-1H-indene-2-carboxamide |
InChI |
InChI=1S/C20H20N2O2/c23-20(21-16-7-2-1-3-8-16)18-14-15-6-4-5-9-17(15)19(18)22-10-12-24-13-11-22/h1-9H,10-14H2,(H,21,23) |
Clave InChI |
ILCRKQSYEWHIRU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


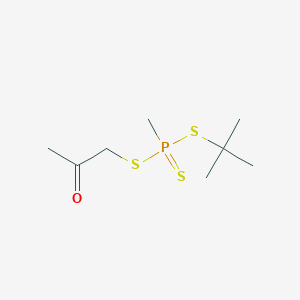
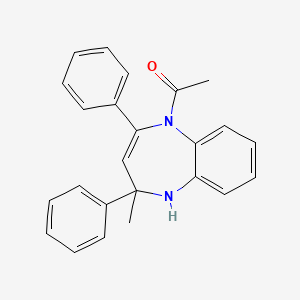

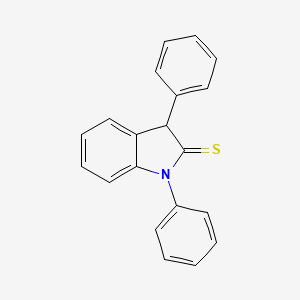
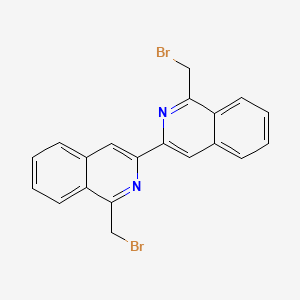
![2,3-Dimethoxy-6H,8H-[1,6]naphthyridino[6,7-c][1,3]benzothiazin-8-one](/img/structure/B14300233.png)
![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)

![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)

![2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-](/img/structure/B14300258.png)

![2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14300281.png)
